Glyuranolide
Description
Glyuranolide is a triterpenoid lactone isolated from the roots of Glycyrrhiza uralensis Fisch (Chinese licorice), a plant widely used in traditional medicine. Its chemical structure, determined via IR, UV, MS, and advanced NMR techniques (COSY, NOESY, INEPT), is defined as 3β,22α-dihydroxy-11-oxo-Δ12-oleanene-27α-methoxy carbonyl-29-oic acid (29,22α-) lactone . With the molecular formula C₃₁H₄₄O₆, it belongs to the oleanane-type triterpenoids, characterized by a complex hexacyclic framework and a γ-lactone ring . This compound has a melting point of 301–303°C and exhibits moderate oral bioavailability (OB% = 34.32%) and drug-likeness (DL = 0.55) .
Properties
CAS No. |
123914-44-3 |
|---|---|
Molecular Formula |
C7H7N3O4 |
Molecular Weight |
512.7 g/mol |
IUPAC Name |
methyl (1R,2R,5R,6R,9R,11S,14S,15R,19S,21R)-11-hydroxy-2,6,10,10,14,21-hexamethyl-16,22-dioxo-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-17-ene-5-carboxylate |
InChI |
InChI=1S/C31H44O6/c1-26(2)20-8-11-30(6)23(29(20,5)10-9-21(26)33)19(32)14-17-18-15-27(3)16-22(37-24(27)34)28(18,4)12-13-31(17,30)25(35)36-7/h14,18,20-23,33H,8-13,15-16H2,1-7H3/t18-,20-,21-,22+,23+,27+,28+,29-,30+,31+/m0/s1 |
InChI Key |
MKDSBDQLSLPNOQ-YDJDNKAXSA-N |
SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC6(CC5OC6=O)C)C)C(=O)OC)C)C |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2C(=O)C=C4[C@]3(CC[C@@]5([C@H]4C[C@@]6(C[C@H]5OC6=O)C)C)C(=O)OC)C)(C)C)O |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC6(CC5OC6=O)C)C)C(=O)OC)C)C |
Synonyms |
3,22-dihydroxy-11-oxo-delta(12)-oleanene-27-alpha-methoxycarbonyl-29-oic acid glyuranolide |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Pharmacokinetic Comparison
| Compound | Class | Molecular Formula | OB% | DL | Key Structural Features |
|---|---|---|---|---|---|
| This compound | Triterpenoid lactone | C₃₁H₄₄O₆ | 34.32 | 0.55 | Oleanane skeleton, γ-lactone, methoxy ester |
| Glabridin | Isoflavan | C₂₀H₂₀O₄ | 53.25 | 0.47 | Isoflavone backbone, prenyl group |
| Glypallichalcone | Chalcone | C₂₁H₂₂O₄ | 61.60 | 0.19 | Chalcone skeleton, hydroxyl groups |
| Euchrenone | Flavonoid | C₂₀H₁₈O₅ | 30.29 | 0.57 | Flavone core, methoxy substituents |
Key Observations :
- This compound has a lower OB% than Glypallichalcone (61.6%) but higher DL than Glabridin (0.55 vs. 0.47), suggesting better membrane permeability despite moderate absorption .
- Unlike flavonoids (e.g., Glabridin), this compound’s triterpenoid structure confers rigidity and diverse hydrogen-bonding sites, influencing target selectivity .
Target Affinity and Mechanism of Action
Key Findings :
- This compound binds strongly to HSP90AA1, a chaperone protein implicated in COPD and cancer, with a binding energy (-6.35 kcal/mol) comparable to Glabridin’s interaction with AKT1 (-7.37 kcal/mol) .
Functional Roles in Disease Models
- Anti-inflammatory Effects: this compound downregulates RAS/RAF/FoxO signaling in COPD, reducing lung inflammation . In contrast, Glabridin suppresses NF-κB in atherosclerosis .
- Metabolic Disorders: this compound is a core component in Danzhixiaoyao Pills, targeting MAFLD and depression via AKT1 and IL1B modulation, whereas Glabridin primarily affects lipid metabolism .
- Antiviral Activity: this compound’s interaction with SARS-CoV-2 proteins contrasts with Glypallichalcone’s PI3K-mediated antiviral mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
